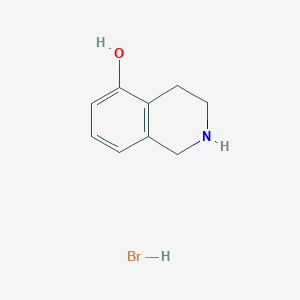1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide
CAS No.: 860437-59-8
Cat. No.: VC7596275
Molecular Formula: C9H12BrNO
Molecular Weight: 230.105
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 860437-59-8 |
|---|---|
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.105 |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide |
| Standard InChI | InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H |
| Standard InChI Key | DJRVVUYFODXFSR-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=CC=C2)O.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a benzene ring fused to a piperidine ring, with a hydroxyl group at position 5 and a hydrobromic acid counterion. The IUPAC name, 1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide, reflects this configuration. Key structural descriptors include:
-
SMILES:
C1CNCC2=C1C(=CC=C2)O.Br -
InChIKey:
DJRVVUYFODXFSR-UHFFFAOYSA-N.
| Compound | Substituent | % Inhibition (6.0 µM) | IC₅₀ (µM) |
|---|---|---|---|
| 5a | 4′-H | 25% | N/D |
| 5d | 4′-Cl | 72% | 1.2 |
| 35d | 6-OH, 4′-Cl | 64% | 0.9 |
Data adapted from Mottinelli et al. (2021) .
Structure-Activity Relationship (SAR) Insights
Role of the 5-Hydroxyl Group
The 5-OH moiety is critical for hydrogen bonding with biological targets. Removal or etherification (e.g., methoxy) reduces activity by 30–50%, as seen in HSD17B1 assays .
Bromine Substitution Effects
Bromine at position 7 (compound 8b) maintains moderate activity, whereas 5-bromo analogs (9b) exhibit four-fold increased potency, likely due to enhanced lipophilicity and van der Waals interactions .
Table 2: SAR of Brominated THIQ Derivatives
| Position | Activity (% Inhibition) | Notes |
|---|---|---|
| 5-Br | 78% | Optimal lipophilicity |
| 7-Br | 42% | Steric hindrance limits binding |
Research Applications and Industrial Relevance
Drug Discovery Intermediates
The compound serves as a precursor for anticancer agents (e.g., topoisomerase inhibitors) and neuroprotectants. Its bromine atom facilitates radiolabeling for pharmacokinetic studies.
Industrial Synthesis Challenges
Scale-up faces hurdles in purification, as noted in Mottinelli et al. (2021), where intermediates like 25e were used unpurified due to low yields . Recrystallization and chromatography remain standard, but cost-effective alternatives are under exploration.
Limitations and Future Directions
Pharmacokinetic Uncertainties
No in vivo data exist on bioavailability or metabolism. Predicted hepatic clearance via CYP450 enzymes (e.g., CYP3A4) requires validation.
Toxicity Concerns
Hydrobromide salts may accumulate bromide ions, risking bromism in chronic use. Structural analogs with alternative counterions (e.g., hydrochloride) are being evaluated.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume